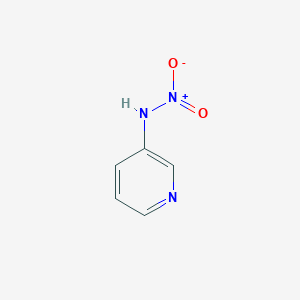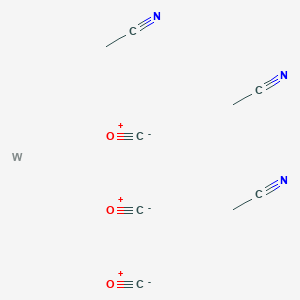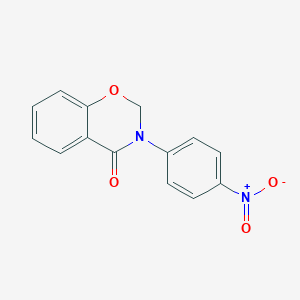
4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-benzoxazin-4-one, 2,3-dihydro-3-(p-nitrophenyl)-, also known as NBD-BOA, is a fluorescent probe frequently used in biochemical and physiological research. This compound has been widely used in the study of protein-protein interactions, enzyme activity, and cellular signaling pathways.
作用机制
4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- acts as a fluorescent probe by undergoing a conformational change upon binding to its target molecule. The fluorescent properties of 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- are dependent on the position of the nitro group on the phenyl ring. When 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- binds to a target molecule, the nitro group is displaced, causing a change in the fluorescent properties of the compound. This change can be detected using fluorescence spectroscopy.
生化和生理效应
4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been shown to have minimal effects on biochemical and physiological processes. However, it is important to note that the use of any chemical probe in biological systems can potentially interfere with normal cellular processes. Therefore, it is important to use caution when interpreting results obtained using 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)-.
实验室实验的优点和局限性
One advantage of using 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- as a fluorescent probe is its high sensitivity and selectivity for its target molecule. 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- is also relatively easy to synthesize and has a long shelf life. However, one limitation of using 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- is its potential to interfere with normal cellular processes. In addition, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- may not be suitable for use in certain experimental conditions, such as in vivo studies.
未来方向
There are several future directions for the use of 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- in scientific research. One direction is the development of new probes based on the 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- scaffold with improved selectivity and sensitivity for specific target molecules. Another direction is the use of 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- in high-throughput screening assays to identify novel compounds that modulate protein-protein interactions or enzyme activity. Finally, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- could be used in combination with other probes to study complex biological processes, such as signal transduction pathways.
合成方法
4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- can be synthesized via a multi-step reaction process. The first step involves the synthesis of 2-nitrobenzaldehyde, which is then reacted with 2-aminophenol to form 2-amino-4-nitrophenol. The final step involves the reaction of 2-amino-4-nitrophenol with phosgene to produce 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)-.
科学研究应用
4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been widely used in scientific research as a fluorescent probe to study protein-protein interactions, enzyme activity, and cellular signaling pathways. For example, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been used to study the interaction between the SH2 domain of Src kinase and the phosphorylated tyrosine residues of its substrate proteins. 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has also been used to study the activity of protein kinases, such as protein kinase C and protein kinase A, by monitoring the phosphorylation of their substrates. In addition, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been used to study the activation of G protein-coupled receptors and intracellular calcium signaling pathways.
属性
CAS 编号 |
18672-15-6 |
|---|---|
产品名称 |
4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- |
分子式 |
C14H10N2O4 |
分子量 |
270.24 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H10N2O4/c17-14-12-3-1-2-4-13(12)20-9-15(14)10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 |
InChI 键 |
RJFKAIOIBHHRQM-UHFFFAOYSA-N |
SMILES |
C1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)[N+](=O)[O-] |
其他 CAS 编号 |
18672-15-6 |
同义词 |
3-(4-Nitrophenyl)-2H-1,3-benzoxazin-4(3H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



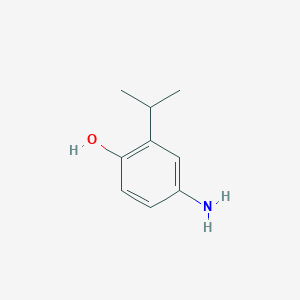


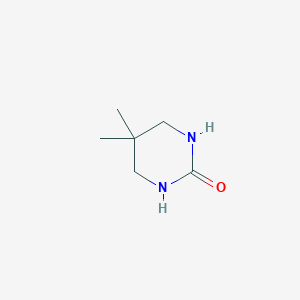


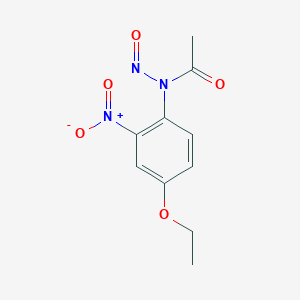
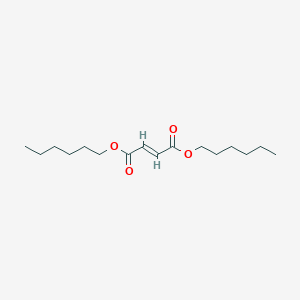

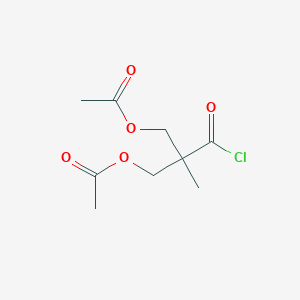
![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)

